molecular formula C8H11ClN2O2 B13493756 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride

Cat. No.: B13493756
M. Wt: 202.64 g/mol
InChI Key: FJAPDIJDEGZIHQ-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride can be achieved through several methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another method includes the cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate via intramolecular aza-Wittig cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride is unique due to its fused ring system, which combines the properties of both imidazole and pyrrole. This structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-7-2-1-3-10(7)5-9-6;/h5H,1-4H2,(H,11,12);1H

InChI Key

FJAPDIJDEGZIHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN2C1)CC(=O)O.Cl

Origin of Product

United States

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